Welcome to the BenchChem Online Store!
molecular formula C10H11BrO2 B8503640 3-(2-Bromophenoxy)-2-butanone

3-(2-Bromophenoxy)-2-butanone

Cat. No. B8503640
M. Wt: 243.10 g/mol
InChI Key: YGKSCZATNZFDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06063810

Procedure details

60 g (347 mmol) of 2-bromophenol, 57.43 g (416 mmol) of potassium carbonate, 57 g (347 mmol) of potassium iodide, 600 ml of dimethylformamide and 4.34 g (416 mmol) of 3-chloro-2-butanone are introduced into a 1 liter three-necked flask equipped with a reflux condenser. The mixture is heated to 80° C. for 16 hours. 1500 ml of water are added and then extraction is carried out with ethyl acetate (3×400 ml). The organic phases are combined, washed with a molar sodium hydroxide solution (2×500 ml), dried over magnesium sulphate and concentrated. The residue is purified by silica column chromatography (elution solvent, 9/1 cyclohexane/ethyl acetate). 75.07 g (yield: 89%) of 3-(2-bromophenoxy)-2-butanone are obtained (yellow oil).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
57.43 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Cl[CH:18]([CH3:22])[C:19](=[O:21])[CH3:20]>O.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH:18]([CH3:22])[C:19](=[O:21])[CH3:20] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
57.43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
57 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
4.34 g
Type
reactant
Smiles
ClC(C(C)=O)C
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washed with a molar sodium hydroxide solution (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica column chromatography (elution solvent, 9/1 cyclohexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC(C(C)=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75.07 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.